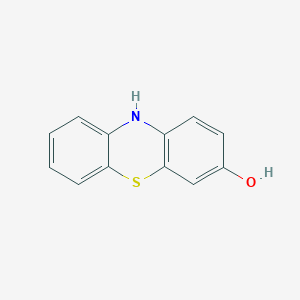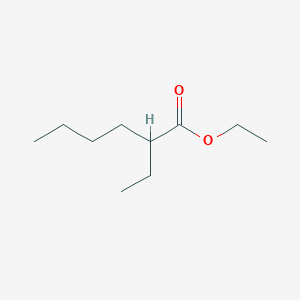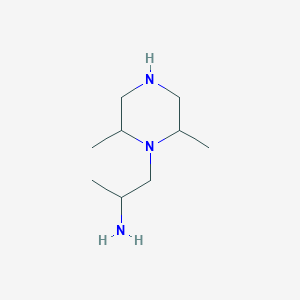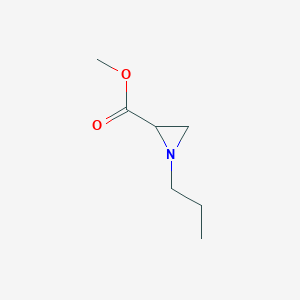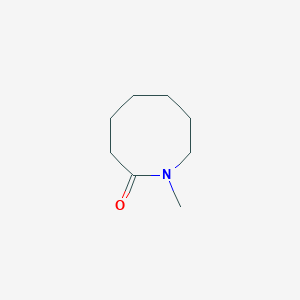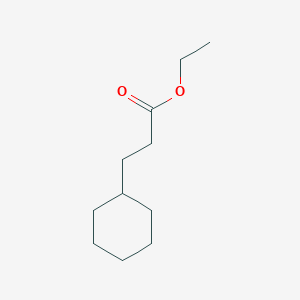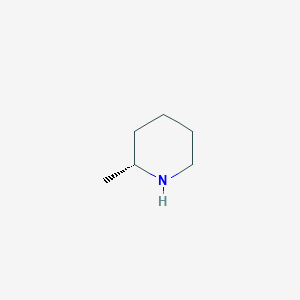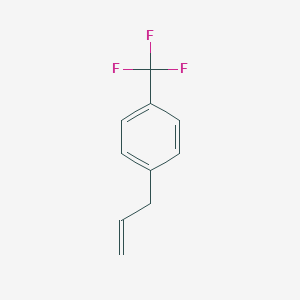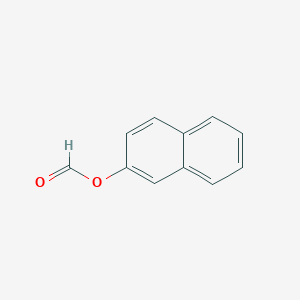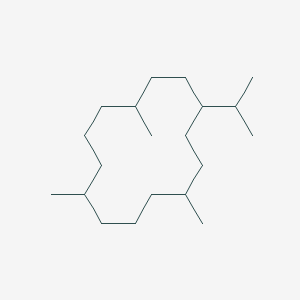
Cembrane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cembrane is a type of organic compound that is found in various species of marine organisms. It is a complex molecule that has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of cembrane is not fully understood, but studies have shown that it works by inhibiting various cellular processes, including the production of inflammatory cytokines and the activation of various signaling pathways. In addition, cembrane has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Cembrane has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, cembrane has been shown to have neuroprotective properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cembrane in lab experiments is its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, cembrane is a complex molecule that can be synthesized from various sources, making it readily available for research purposes. However, one of the limitations of using cembrane in lab experiments is its complexity, which may make it difficult to study and understand.
Orientations Futures
There are many future directions for research on cembrane, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the investigation of its mechanism of action. In addition, future research may focus on the development of cembrane-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, cembrane is a complex organic compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis method of cembrane involves the isolation of the molecule from marine organisms or the use of synthetic methods. Cembrane has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, as well as neuroprotective properties, making it a potential treatment for various diseases. While there are advantages and limitations to using cembrane in lab experiments, there are many future directions for research on this complex molecule.
Applications De Recherche Scientifique
Cembrane has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of cembrane is in the field of medicine. Studies have shown that cembrane has anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential treatment for various diseases. In addition, cembrane has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
1786-12-5 |
|---|---|
Nom du produit |
Cembrane |
Formule moléculaire |
C20H40 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1,7,11-trimethyl-4-propan-2-ylcyclotetradecane |
InChI |
InChI=1S/C20H40/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h16-20H,6-15H2,1-5H3 |
Clé InChI |
LHORCXXUZJAMPU-UHFFFAOYSA-N |
SMILES |
CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C |
SMILES canonique |
CC1CCCC(CCC(CCC(CCC1)C)C(C)C)C |
Autres numéros CAS |
1786-12-5 |
Synonymes |
cembrane cembrane I |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




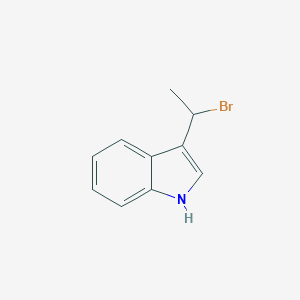
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
